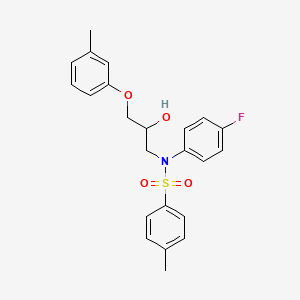

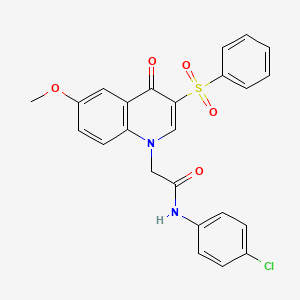

![molecular formula C19H12F4N6OS B2488966 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 863460-16-6](/img/structure/B2488966.png)

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These compounds are known for their biological activities and are often used in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been synthesized through a three-step reaction sequence . This involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a [1,2,3]triazolo[4,5-d]pyrimidine core, a fluorophenyl group, a thioacetamide group, and a trifluoromethylphenyl group. The exact structure would need to be determined through methods such as NMR spectroscopy or X-ray crystallography .科学的研究の応用

Synthesis of New Ring Systems

The compound is used in the synthesis of new ring systems such as benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine and its cycloalkane and cycloalkene condensed analogues . This synthesis involves a three-step reaction sequence and an atom-economical, one-pot, three-step cascade process .

Antiproliferative Activities

Some derivatives of the compound have been tested for antiproliferative activities against five human cancer cell lines of gynecological . This suggests potential applications in cancer research and treatment.

Potential c-Met Kinase Inhibitors

Derivatives of the compound have been evaluated for their IC50 values against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase . Some of these derivatives exhibited excellent anti-tumor activity and superior c-Met kinase inhibition ability , indicating their potential as c-Met kinase inhibitors.

LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is part of the compound, can be used as a template for designing new LSD1 inhibitors . This suggests potential applications in the development of new drugs for treating diseases related to LSD1.

Drug Screening

The compound is used in the prediction of anti-proliferation effect of 1,2,3-TPD . This study reveals key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .

USP28 Inhibitors

New [1,2,3]triazolo[4,5-d]pyrimidine derivatives of the compound have been synthesized and evaluated as potent USP28 inhibitors . Especially, compound 19 potently inhibited USP28, showing selectivity over USP7 and LSD1 .

将来の方向性

作用機序

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class of molecules , which have been found to interact with various biological targets in previous studies . .

Mode of Action

Compounds with similar structures have been found to interact with their targets through hydrogen bonding . The presence of the fluorophenyl and trifluoromethylphenyl groups may also contribute to the compound’s interaction with its targets.

Biochemical Pathways

Other [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit the proliferation of cancer cells , suggesting that this compound may also affect cell proliferation pathways.

Result of Action

Given the antiproliferative activities observed for similar compounds , it is possible that this compound may also exhibit antiproliferative effects.

特性

IUPAC Name |

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F4N6OS/c20-12-4-6-14(7-5-12)29-17-16(27-28-29)18(25-10-24-17)31-9-15(30)26-13-3-1-2-11(8-13)19(21,22)23/h1-8,10H,9H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXHVLWIBKUKNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F4N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

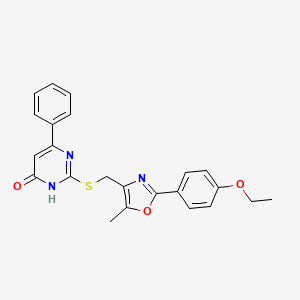

![N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2488885.png)

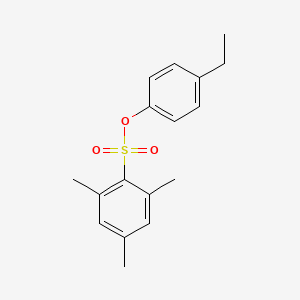

![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)

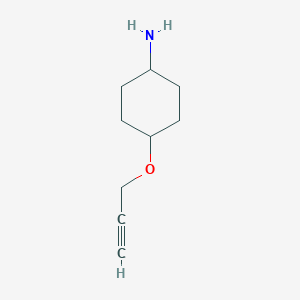

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2488889.png)

![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2488895.png)

![Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2488898.png)

![4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/no-structure.png)

![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)

![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)